molecular formula C13H14FI B13645653 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13645653
M. Wt: 316.15 g/mol
InChI Key: DDEWPHIPGLKQJY-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of both fluorine and iodine atoms in the molecule adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the fluorophenyl and iodo groups. One common method involves the use of radical reactions or nucleophilic addition to the [1.1.1]propellane core . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives . These methods are advantageous as they provide a consistent and high-throughput means of producing the compound, which is essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and iodo groups allows the compound to engage in various chemical interactions, which can influence its biological activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Biological Activity

1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane, a compound with the IUPAC name 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane, has garnered attention due to its unique structural properties and potential biological activities. This bicyclic compound is characterized by a bicyclo[1.1.1]pentane core, which is known for its bioisosteric properties related to traditional aromatic systems, such as benzene. The incorporation of halogen and fluorine substituents enhances its pharmacological profile, making it a candidate for various biological applications.

Molecular Structure

  • Molecular Formula : C7_7H9_9F I
  • Molecular Weight : 240.06 g/mol
  • CAS Number : 2287339-52-8
  • Purity : Typically available at 90% purity in commercial sources .

Physical Properties

  • Storage Temperature : -10°C
  • Hazard Classification : GHS05, GHS07 (indicating potential hazards) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorophenyl group may enhance binding affinity due to increased lipophilicity and electronic effects, which can facilitate better interactions with target proteins.

Pharmacological Studies

Recent studies have indicated that compounds featuring bicyclo[1.1.1]pentane structures exhibit significant biological activities:

  • Antagonistic Activity : Research has shown that certain derivatives of bicyclo[1.1.1]pentane can serve as selective antagonists for specific receptors, demonstrating potential in treating neurological disorders .
  • Synthesis and Functionalization : Advances in synthetic methodologies have allowed for the efficient production of functionalized bicyclo[1.1.1]pentanes, which can lead to enhanced biological profiles suitable for drug development .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of the American Chemical Society explored the neuropharmacological effects of bicyclo[1.1.1]pentane derivatives, including this compound. The findings suggested that these compounds exhibited selective antagonistic activity at dopamine receptors, indicating potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Case Study 2: Synthesis and Characterization

In another study focused on synthetic methodologies, researchers demonstrated a scalable synthesis route for producing bicyclo[1.1.1]pentanes using photoredox catalysis techniques. This method allows for the generation of high-purity compounds suitable for further pharmacological testing, highlighting the compound's versatility in medicinal chemistry applications .

Data Table

PropertyValue
Molecular FormulaC7_7H9_9F I
Molecular Weight240.06 g/mol
CAS Number2287339-52-8
Purity90%
Storage Temperature-10°C
Biological ActivityAntagonist at dopamine receptors

Properties

Molecular Formula

C13H14FI

Molecular Weight

316.15 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C13H14FI/c14-11-4-2-1-3-10(11)5-6-12-7-13(15,8-12)9-12/h1-4H,5-9H2

InChI Key

DDEWPHIPGLKQJY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCC3=CC=CC=C3F

Origin of Product

United States

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